1-(Trimethylsilyl)-1H-1,2,3-triazole

N-2 regioselectivity triazole alkylation protecting group strategy

1-(Trimethylsilyl)-1H-1,2,3-triazole (CAS 13257-88-0) is an N-silylated five-membered heterocycle with molecular formula C₅H₁₁N₃Si and molecular mass 141.25 g·mol⁻¹. The compound serves as a protected 1,2,3-triazole synthon in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and related transformations.

Molecular Formula C5H11N3Si
Molecular Weight 141.25 g/mol
CAS No. 13257-88-0
Cat. No. B083443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Trimethylsilyl)-1H-1,2,3-triazole
CAS13257-88-0
Molecular FormulaC5H11N3Si
Molecular Weight141.25 g/mol
Structural Identifiers
SMILESC[Si](C)(C)N1C=CN=N1
InChIInChI=1S/C5H11N3Si/c1-9(2,3)8-5-4-6-7-8/h4-5H,1-3H3
InChIKeyMJXUZAHRGOEWSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Trimethylsilyl)-1H-1,2,3-triazole Procurement: Core Specifications and Chemical Identity


1-(Trimethylsilyl)-1H-1,2,3-triazole (CAS 13257-88-0) is an N-silylated five-membered heterocycle with molecular formula C₅H₁₁N₃Si and molecular mass 141.25 g·mol⁻¹ [1]. The compound serves as a protected 1,2,3-triazole synthon in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and related transformations. Its defining feature is the labile trimethylsilyl (TMS) group attached to N-1, which enables regioselective N-functionalization, in situ deprotection, and one-pot multi-step sequences not accessible with the unprotected parent heterocycle .

Workflow: Regioselective N-functionalization via labile TMS
Feature: Pre-protected synthon for one-pot deprotection–click sequences
Selection: Avoids N-1/N-2 isomer mixtures of unprotected triazole

Why Generic 1,2,3-Triazole Substitution Fails for Synthetic and Procurement Decisions


The unprotected 1H-1,2,3-triazole is a tautomeric mixture that exhibits poor regiocontrol in N-alkylation reactions, leading to inseparable mixtures of N-1 and N-2 isomers [1]. Direct substitution on the parent heterocycle also introduces solubility limitations and cannot participate in tandem deprotection–click sequences. 1-(Trimethylsilyl)-1H-1,2,3-triazole resolves these issues by fixing the N-1 silyl regiochemistry, providing a shelf-stable, pre-protected building block that can be selectively deprotected or functionalized under mild fluoride-mediated or acidic conditions [1][2]. Substituting with the free triazole, a bulkier silyl analog, or an alternative N-protecting group alters reaction kinetics, selectivity, and compatibility with multi-step protocols, directly impacting yield and purity in downstream applications.

Unprotected Triazole
Tautomeric mixture yields N-1/N-2 regioisomers; direct substitution may compromise regiochemical purity.
Bulky Silyl Analogs (e.g., TIPS)
Significantly slower deprotection; may not be compatible with mild fluoride-mediated removal required in sensitive sequences.
Alternative N-Protecting Groups
Altered kinetics and selectivity in multistep protocols; may require re-optimization of reaction conditions.

Quantitative Differentiation Evidence for 1-(Trimethylsilyl)-1H-1,2,3-triazole Relative to Its Closest Analogs


Regioselective N-2 Alkylation Enabled by 4-Bromo-5-trimethylsilyl-1,2,3-triazole vs. Unprotected 1,2,3-Triazole

Unprotected NH-1,2,3-triazoles produce mixtures of N-1 and N-2 alkylated regioisomers. In contrast, 4-bromo-5-trimethylsilyl-1H-1,2,3-triazole—a derivative of the target TMS-triazole scaffold—delivers good to excellent N-2 selectivity with high chemical yields [1]. This directed selectivity, rationalized by Frontier Molecular Orbital, steric, and electrostatic effects, is a direct consequence of the TMS substituent on the triazole ring.

N-2 Regioselectivity
Class-level inference
Good to excellent N-2 selectivity (reported >80% yield) vs. unprotected triazole (N-1/N-2 mixtures)
Reduces separation burden in library synthesis.
Exact yields substrate-dependent; representative data.
N-2 regioselectivity triazole alkylation protecting group strategy

Deprotection Lability: TMS-Triazole vs. TIPS-Triazole in Sequential Click Protocols

In sequential CuAAC applications on monosilylbutadiynes, TMS (trimethylsilyl) and TIPS (triisopropylsilyl) protecting groups were directly compared [1]. TIPS was preferred when increased stability toward premature deprotection was required, whereas TMS was suitable when mild, rapid fluoride-mediated removal was desired [2]. The TMS group is the most labile among common silyl protecting groups under acidic conditions (relative stability: TMS (1) < TES (64) < TBS (20,000) < TIPS (700,000)) [3], making 1-(trimethylsilyl)-1H-1,2,3-triazole the reagent of choice when a transient N-protecting group or facile in situ deprotection is needed.

Deprotection Lability
Head-to-head comparison
TMS labile (relative stability 1) vs. TIPS (700,000) [3]
Enables mild fluoride-mediated removal without affecting TBS/TIPS.
Under acidic hydrolysis conditions (Greene & Wuts).
silyl deprotection orthogonal protecting groups click chemistry

One-Pot Deprotection–Click Utility: TMS-Acetylene vs. Terminal Alkyne Routes

Trimethylsilyl-protected alkynes (including TMS-acetylene, the precursor to 1-(trimethylsilyl)-1H-1,2,3-triazole) enable two-step one-pot deprotection/click sequences that generate 1-substituted-1,2,3-triazoles regioselectively [1]. In contrast, direct use of gaseous acetylene or terminal alkynes requires separate steps or lacks the same level of control. The TMS-protected alkyne approach provides a simple, regioselective route to monosubstituted triazoles from azide precursors in aqueous media [1].

One-Pot TMS Deprotection–Click
Cross-study comparable
Aqueous, base-catalyzed desilylation followed by CuAAC; regioselective 1-substituted triazoles.
Reduces step count and purification vs. separate alkyne preparation.
No direct yield comparison data reported.
one-pot synthesis tandem deprotection-click CuAAC

TMS-Triazole Regiochemical Integrity: Spectroscopic and Crystallographic Confirmation vs. Other N-Silyl Regioisomers

The regiochemistry of the C-4 adduct in silylated 1,2,3-triazoles was unequivocally established by ¹H and ¹³C NMR spectroscopy and confirmed by X-ray crystallography of the 2,2,2-trifluoro-1-{5-[4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl]-2-thienyl}-1-ethanone derivative . This structural proof distinguishes the N-1 TMS-substituted product from the N-2 silyl isomer (2-trimethylsilyl-2H-1,2,3-triazole), which can form under alternative silylation conditions .

Regiochemical Identity
Source review
¹³C NMR SiMe₃ ~−1.0 ppm; N-1 isomer confirmed by X-ray crystallography.
Spectroscopic assignment supports structural identity; independent verification recommended.
Class-level inference; confirm with in-house characterization.
regiochemistry NMR spectroscopy X-ray crystallography

High-Confidence Application Scenarios for 1-(Trimethylsilyl)-1H-1,2,3-triazole Based on Verified Differentiation Evidence


Synthesis of N-2-Functionalized 1,2,3-Triazole Libraries via TMS-Directed Regioselective Alkylation

When medicinal chemistry or agrochemical programs require N-2-alkylated 1,2,3-triazoles as single regioisomers, the TMS-substituted triazole scaffold (as demonstrated with 4-bromo-5-TMS-triazole) provides good to excellent N-2 selectivity that cannot be achieved with unprotected 1,2,3-triazole [1]. This route eliminates chromatographic separation of N-1/N-2 mixtures and is directly applicable to library synthesis.

Multi-Step Click Chemistry Requiring Orthogonal Silyl Protection Strategies

In sequences where multiple successive azide/alkyne cycloadditions are performed on a single scaffold, 1-(trimethylsilyl)-1H-1,2,3-triazole or its TMS-alkyne precursor serves as the most labile silyl-protected component, removable under mild fluoride conditions (e.g., TBAF) without disturbing TBS- or TIPS-protected functional groups [1][2]. The 700,000-fold difference in acid lability between TMS and TIPS allows precise temporal control over deprotection [3].

One-Pot Deprotection–Click Assembly of 1-Substituted-1,2,3-Triazoles

For investigators synthesizing 1-substituted-1,2,3-triazoles from organic azides, TMS-acetylene enables a validated two-step one-pot protocol (base-catalyzed desilylation followed by CuAAC) in aqueous media [1]. This methodology avoids handling of gaseous acetylene and provides a regioselective, operationally simple alternative to multi-step routes, reducing both time and purification requirements.

Structural Biology and Bioconjugation Applications Requiring In Situ Deprotection

The lability of the TMS group on 1-(trimethylsilyl)-1H-1,2,3-triazole permits in situ generation of the free NH-triazole or terminal alkyne under biocompatible fluoride conditions. This property is exploited in bioconjugation protocols where the TMS group acts as a transient protecting group that unveils the reactive alkyne or triazole motif under mild, aqueous conditions compatible with proteins, oligonucleotides, or live cells [1].

Application
Selection Property
Validation Focus
N-2-Functionalized Triazole Libraries
TMS-directed N-2 alkylation selectivity
Regiochemical purity by NMR or HPLC
Orthogonal Silyl Protection Strategies
TMS lability relative to TBS/TIPS
Selective deprotection under mild fluoride conditions
One-Pot Deprotection–Click Assembly
TMS-alkyne one-pot protocol compatibility
Reaction yield and regioselectivity in aqueous media
Bioconjugation with In Situ Deprotection
TMS cleavage under mild aqueous fluoride conditions
Retention of biomolecule activity after deprotection
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